molecular formula C10H9ClO2 B3024963 2-(3-Chlorophenyl)cyclopropanecarboxylic acid CAS No. 91552-11-3

2-(3-Chlorophenyl)cyclopropanecarboxylic acid

Cat. No. B3024963
CAS RN: 91552-11-3
M. Wt: 196.63 g/mol
InChI Key: YGWYJGWUNQIPPV-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C10H9ClO2 . It has a molecular weight of 196.63 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 2-(3-Chlorophenyl)cyclopropanecarboxylic acid is 1S/C10H9ClO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-(3-Chlorophenyl)cyclopropanecarboxylic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

1. Environmental Monitoring

2-(3-Chlorophenyl)cyclopropanecarboxylic acid is instrumental in environmental monitoring, particularly in the analysis of pyrethroid metabolites in human urine. Arrebola et al. (1999) developed a method for determining major metabolites of synthetic pyrethroids in urine, including 2-(3-Chlorophenyl)cyclopropanecarboxylic acid, using gas chromatography-tandem mass spectrometry. This research highlights the application of this compound in tracking environmental exposure to pyrethroids, a class of synthetic insecticides (Arrebola, Martínez-vidal, Fernandez-Gutiérrez, & Akhtar, 1999).

2. Agricultural Chemistry

In agricultural chemistry, 2-(3-Chlorophenyl)cyclopropanecarboxylic acid derivatives have shown potential as herbicides and fungicides. Tian et al. (2009) synthesized N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas using cyclopropanecarboxylic acid as a leading compound due to its biological activity. Some derivatives exhibited excellent herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).

3. Pharmaceutical Synthesis

This compound plays a vital role in the synthesis of pharmaceuticals. For example, Guo et al. (2017) described the enzymatic process for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate in synthesizing Ticagrelor, a medication for acute coronary syndromes. This process involves the transformation of 2-chloro-1-(3,4-difluorophenyl)ethanone into a chiral alcohol, which is then used to synthesize 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester (Guo, Tang, Yang, Ni, Zhang, & Chen, 2017).

4. Organic Chemistry and Catalysis

In the field of organic chemistry and catalysis, 2-(3-Chlorophenyl)cyclopropanecarboxylic acid is used in studies involving molecular structure and reaction mechanisms. Kusuyama (1979) explored the ionization of cis-2-substituted 1-cyclopropanecarboxylic acids, providing insights into the effects of different substituents on acidity and molecular stability (Kusuyama, 1979).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with Hazard Statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

Mechanism of Action

properties

IUPAC Name

2-(3-chlorophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWYJGWUNQIPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901546
Record name NoName_677
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The crude cyclopropanated ester from above (1.09 g, 5.17 mmol) was dissolved in 30 mL MeOH and treated with 15 mL of 2 M aqueous NaOH solution. The mixture was stirred at room temperature for 2 h. It was then placed on a rotary evaporator to remove the MeOH. The remaining solution was diluted with water (30 mL), washed with ether (15 mL), then acidified with 5 M aqueous HCl solution. The product was extracted with ether (3×40 mL) and the combined organics were washed with brine and dried (MgSO4). After filtration, the solvents were removed in vacuo to afford 792 mg of 2-(3-chlorophenyl)-cyclopropanecarboxylic acid as a white solid (4.03 mmol, 78% yield).
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Chlorophenyl)cyclopropanecarboxylic acid
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2-(3-Chlorophenyl)cyclopropanecarboxylic acid
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2-(3-Chlorophenyl)cyclopropanecarboxylic acid

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